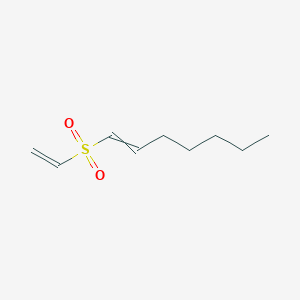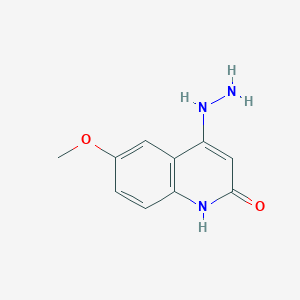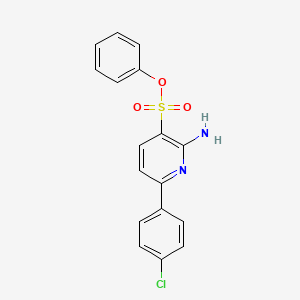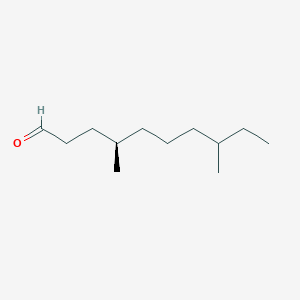
(4R)-4,8-Dimethyldecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4,8-Dimethyldecanal is an organic compound with the molecular formula C12H24O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is notable for its presence in various natural products and its applications in different fields, including fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4,8-Dimethyldecanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentene and 1-octene.
Hydroformylation: The key step involves the hydroformylation of 4-methyl-1-pentene to produce 4-methylpentanal. This reaction is catalyzed by a rhodium complex under high pressure of carbon monoxide and hydrogen.
Aldol Condensation: The 4-methylpentanal undergoes aldol condensation with 1-octene in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalyst Optimization: Using optimized catalysts to increase yield and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
化学反应分析
Types of Reactions: (4R)-4,8-Dimethyldecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: 4,8-Dimethyldecanoic acid.
Reduction: 4,8-Dimethyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4R)-4,8-Dimethyldecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
作用机制
The mechanism of action of (4R)-4,8-Dimethyldecanal involves its interaction with specific molecular targets:
Aldehyde Group Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins.
Pathways Involved: It can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other bioactive compounds.
相似化合物的比较
(4R)-4,8-Dimethyldecanal can be compared with other similar compounds, such as:
4,8-Dimethylnonanal: Similar structure but with one less carbon atom.
4,8-Dimethyldodecanal: Similar structure but with one more carbon atom.
4,8-Dimethylundecanal: Similar structure but with a different chain length.
Uniqueness:
Chirality: The (4R) configuration imparts specific stereochemical properties that can influence its reactivity and interactions.
Applications: Its unique odor profile makes it particularly valuable in the fragrance industry.
属性
CAS 编号 |
632340-07-9 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC 名称 |
(4R)-4,8-dimethyldecanal |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1 |
InChI 键 |
XAUQKOJHYTYNRM-PIJUOVFKSA-N |
手性 SMILES |
CCC(C)CCC[C@@H](C)CCC=O |
规范 SMILES |
CCC(C)CCCC(C)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


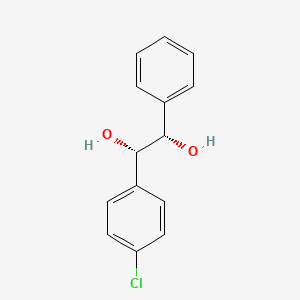
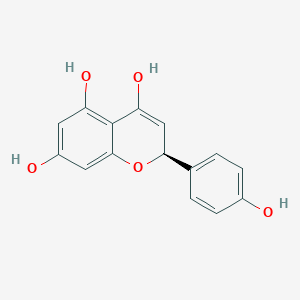
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
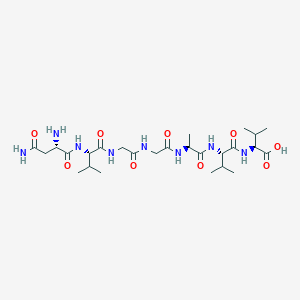

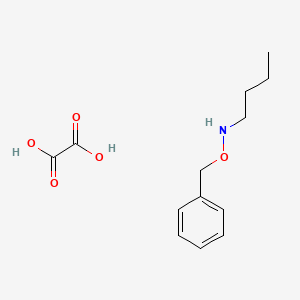


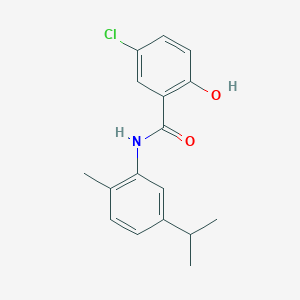

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
